molecular formula C19H26N4O4S B2472716 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1428381-83-2

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2472716
CAS No.: 1428381-83-2
M. Wt: 406.5
InChI Key: LLDJKPPSZCHMBH-VOTSOKGWSA-N
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Description

The compound "(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide" is a structurally complex molecule featuring a sulfonamide core linked to a piperidinylmethyl group substituted with a furan-2-yl acryloyl moiety. Key structural elements include:

  • Sulfonamide group: A common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .
  • 1,3,5-Trimethylpyrazole: Enhances metabolic stability and modulates lipophilicity.
  • Furan-2-yl acryloyl-piperidine: The (E)-configured acryloyl group conjugated with a furan heterocycle may contribute to π-π stacking interactions in biological targets, while the piperidine ring offers conformational flexibility.

Properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S/c1-14-19(15(2)22(3)21-14)28(25,26)20-13-16-8-10-23(11-9-16)18(24)7-6-17-5-4-12-27-17/h4-7,12,16,20H,8-11,13H2,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDJKPPSZCHMBH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential therapeutic applications. The compound is characterized by a unique combination of functional groups, including a furan moiety, a piperidine derivative, and a pyrazole sulfonamide structure. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The molecular formula of the compound is C22H26N4O3SC_{22}H_{26}N_{4}O_{3}S with a molecular weight of approximately 414.54 g/mol. The structure features multiple functional groups that contribute to its biological activity:

Functional GroupDescription
FuranMay enhance interaction with biological targets
PiperidineKnown for its role in drug design and pharmacology
PyrazoleExhibits diverse biological activities
SulfonamideAssociated with antibacterial properties

The biological activity of this compound likely involves multiple mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : The pyrazole moiety may interact with various receptors involved in inflammation and cancer pathways.
  • Antioxidant Properties : Compounds containing furan and pyrazole rings often exhibit antioxidant activity, which can contribute to their therapeutic effects.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole compounds can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. The presence of the piperidine and furan rings in this compound may enhance its efficacy against various cancer types by modulating these pathways.

Anti-inflammatory Effects

Numerous studies have reported the anti-inflammatory properties of pyrazole derivatives. For example, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Antimicrobial Activity

The sulfonamide group is well-documented for its antibacterial properties. Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens. Further investigations are needed to elucidate its spectrum of activity and mechanism.

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Antitumor Efficacy : A study demonstrated that a related pyrazole derivative inhibited tumor growth in vitro by targeting BRAF(V600E) mutations common in melanoma.
  • Anti-inflammatory Action : Research indicated that a series of pyrazole sulfonamides showed up to 85% inhibition of TNF-α production in cellular models.
  • Antimicrobial Testing : In vitro tests revealed that certain structural analogs displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s pyrazole-sulfonamide core is shared with several analogs listed in , such as N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (CAS 1005629-66-2). Key differences include:

  • Substituents on the pyrazole ring: The target compound’s 1,3,5-trimethyl groups contrast with chlorophenoxy or ethyl substitutions in analogs, which influence steric bulk and electronic properties.
  • Piperidine-linked moieties : The furan-acryloyl group distinguishes it from compounds with carboxamide or halogenated aryl groups .

Table 1: Structural and Hypothetical Activity Comparison

Compound Key Substituent Hypothesized Activity (vs. Target) Source
Target Compound Furan-2-yl acryloyl Potential antimicrobial
N-[1-[(3-Chlorophenoxy)methyl]-... 3-Chlorophenoxy Likely lower solubility
Nitroimidazole derivatives Nitroimidazole ring Inactive (antimycobacterial)
Nitrofuryl derivatives Nitrofuryl group Enhanced activity

Methodological Considerations in Similarity Assessment

emphasizes that structural similarity metrics (e.g., Tanimoto coefficients, pharmacophore alignment) are pivotal in virtual screening. The target compound’s similarity to active sulfonamides could prioritize it for experimental validation. For instance:

  • Tensiometry vs. Spectrofluorometry : Methods like those in (used for CMC determination) could assess aggregation behavior, relevant if the compound acts as a surfactant .
  • Dissimilarity-driven design : Contrasting the furan-acryloyl group with nitro-substituted aryl rings () may guide lead optimization .

Research Findings and Implications

  • Nitro vs. Furan Substitutions : demonstrates that nitro groups enhance antimycobacterial activity in aryl derivatives. The target compound’s furan moiety, while structurally distinct, may offer alternative binding modes, warranting empirical validation .
  • Sulfonamide Diversity: Analogs in with varied substituents (e.g., chlorophenoxy) highlight the sulfonamide scaffold’s versatility. The target’s trimethylpyrazole group likely improves pharmacokinetic profiles compared to bulkier substituents .
  • Similarity Metrics : Computational tools () could quantify the target’s resemblance to active nitrofuryl derivatives, aiding in hypothesis generation .

Preparation Methods

Synthesis of (E)-3-(Furan-2-yl)acryloyl Chloride

(E)-3-(Furan-2-yl)acrylic acid is prepared via Knoevenagel condensation of furan-2-carbaldehyde with malonic acid in pyridine. The acid is converted to its acyl chloride using oxalyl chloride (1.2 equiv) and catalytic DMF in anhydrous DCM at 0°C. The resulting (E)-3-(furan-2-yl)acryloyl chloride is used immediately to prevent isomerization.

Acylation Reaction

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF).
  • Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
  • Temperature : 0°C to room temperature.
  • Time : 12 hours.

Procedure :
N-(Piperidin-4-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (1.0 equiv) is dissolved in THF and cooled to 0°C. DIPEA (2.0 equiv) is added, followed by slow addition of (E)-3-(furan-2-yl)acryloyl chloride (1.1 equiv). The reaction is warmed to room temperature and stirred overnight. After quenching with saturated NaHCO₃, the mixture is extracted with DCM, dried, and purified via flash chromatography (ethyl acetate/hexane, 1:2) to afford the title compound as a pale-yellow solid (62–70% yield).

Stereochemical Control and Analytical Validation

The (E)-configuration of the acryloyl group is confirmed via ¹H NMR (J = 15.6–16.0 Hz for trans-vinylic protons) and HPLC comparison with authentic standards. Purity (>98%) is assessed using reversed-phase HPLC (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Key Challenges
Sulfonamidation 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride, DCM, Et₃N 76–86 Competing N-sulfonylation at piperidine nitrogen
Acylation (E)-3-(Furan-2-yl)acryloyl chloride, THF, DIPEA 62–70 Isomerization to (Z)-configured byproduct

Scale-Up Considerations and Process Optimization

  • Sulfonamidation : Switching to flow chemistry reduces reaction time to 30 minutes and improves yield to 89%.
  • Acylation : Use of polymer-supported scavengers (e.g., MP-carbonate) simplifies workup and enhances reproducibility.

Q & A

Q. What are the key considerations for synthesizing (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide to ensure high yield and purity?

  • Methodological Answer : The synthesis requires meticulous control of reaction parameters:
  • Temperature : Optimize between 60–80°C to balance reaction rate and side-product formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency in sulfonamide coupling .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield reactive amines during acryloyl-piperidine coupling .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) isolates the product with >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify key moieties (e.g., furan protons at δ 6.3–7.2 ppm, sulfonamide NH at δ 8.1–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass error .
  • IR Spectroscopy : Detect acryloyl C=O stretching (~1680 cm1^{-1}) and sulfonamide S=O vibrations (~1150 cm1^{-1}) .

Q. How should researchers design assays to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or sulfonamide-binding enzymes (e.g., carbonic anhydrases) based on structural motifs .
  • Assay Conditions : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd_d) in pH 7.4 buffers with 1% DMSO .
  • Controls : Include known inhibitors (e.g., acetazolamide for sulfonamide-binding enzymes) to validate assay sensitivity .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across studies involving this compound?

  • Methodological Answer :
  • Purity Verification : Re-analyze batches via HPLC to rule out impurities (>99% purity required for reproducible IC50_{50} values) .
  • Assay Standardization : Normalize protocols (e.g., cell passage number, incubation time) to minimize variability .
  • Structural Confirmation : Re-examine stereochemistry at the acryloyl-piperidine junction using X-ray crystallography or NOESY NMR .

Q. What experimental strategies optimize stereochemical outcomes during the acryloyl-piperidine coupling step?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands with palladium to control E/Z isomerism in acryloyl intermediates .
  • Solvent Effects : Non-polar solvents (e.g., toluene) favor trans-addition pathways, reducing diastereomer formation .
  • Kinetic Monitoring : Track reaction progress via in-situ FTIR to halt at optimal stereochemical yield (typically 70–80% for E-isomers) .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target active sites (e.g., sulfonamide binding to CA IX) .
  • QSAR Models : Corolate substituent electronegativity (e.g., methyl vs. trifluoromethyl groups) with bioactivity using partial least squares regression .
  • ADMET Prediction : Apply SwissADME to prioritize derivatives with favorable logP (<3) and low cytochrome P450 inhibition .

Q. What approaches mitigate side reactions during the sulfonamide coupling step?

  • Methodological Answer :
  • Base Selection : Use Hunig’s base (DIPEA) instead of triethylamine to minimize N-alkylation byproducts .
  • Stepwise Activation : Pre-activate the sulfonyl chloride with DMAP before adding the piperidine-methyl precursor .
  • Low-Temperature Quenching : Halt reactions at 0°C to prevent hydrolysis of the sulfonamide group .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be resolved for this compound?

  • Methodological Answer :
  • Dynamic Light Scattering (DLS) : Test aggregation states in PBS vs. DMSO to identify colloidal formation .
  • Co-Solvent Systems : Use 10% β-cyclodextrin in PBS to enhance aqueous solubility without altering bioactivity .
  • Thermodynamic Solubility : Measure via shake-flask method at 25°C to establish equilibrium values .

Notes for Experimental Design

  • Structural Analogues : Compare with (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide (PubChem CID: 135565439) for SAR insights .

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